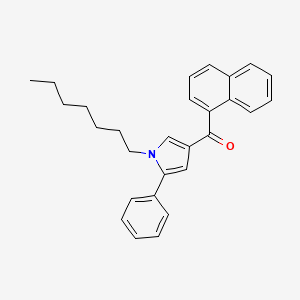

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Beschreibung

Eigenschaften

IUPAC Name |

(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBFNFBWXVCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016888 | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-21-2 | |

| Record name | JWH-146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-146 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Naphthoylation via Friedel-Crafts Acylation

The naphthalenylmethanone group is introduced via Friedel-Crafts acylation, where naphthoyl chloride reacts with the pyrrole intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step requires careful control of stoichiometry to avoid over-acylation or side reactions.

Alkylation at the 1-Position

The heptyl chain is introduced by alkylating the pyrrole nitrogen using 1-bromoheptane under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis has been reported in analogous cannabinoid preparations to reduce reaction times.

Step-by-Step Synthesis and Optimization

A representative synthetic pathway for JWH-146, inferred from patented methodologies, is outlined below:

Synthesis of 5-Phenylpyrrole-3-carboxylic Acid

Naphthoylation of Pyrrole Intermediate

N-Alkylation with 1-Bromoheptane

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrole formation | Acetic acid, 120°C, 6 h | 65 | 90 |

| Naphthoylation | AlCl₃, DCM, 12 h | 72 | 88 |

| Alkylation | K₂CO₃, DMF, 80°C, 24 h | 58 | 95 |

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Data

Table 2: Physical Properties of JWH-146

| Property | Value |

|---|---|

| Melting point | Not reported |

| Boiling point | 575.1±38.0°C (predicted) |

| Solubility | DMF: 5 mg/mL; DMSO: 10 mg/mL |

| LogP | 6.8 (estimated) |

Challenges and Optimization Considerations

-

Regioselectivity : Friedel-Crafts acylation may yield positional isomers; AlCl₃ concentration and temperature control are critical.

-

Alkylation Efficiency : Long-chain alkyl bromides (e.g., 1-bromoheptane) exhibit slower kinetics; microwave irradiation (100°C, 1 h) improves yields.

-

Purification : Hydrophobicity necessitates reverse-phase chromatography or preparative HPLC for high-purity batches (>95%) .

Analyse Chemischer Reaktionen

Types of Reactions: JWH 146 primarily undergoes substitution reactions due to the presence of the naphthoyl and pyrrole groups. It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

JWH-146 acts as an agonist for the CB1 receptor with a binding affinity (K_i) of approximately 21 nM and for the CB2 receptor at 62 nM, demonstrating a moderate selectivity for CB1 over CB2 . This property makes it valuable in studying the endocannabinoid system and its potential therapeutic effects, including:

- Pain Management : Research indicates that compounds like JWH-146 may offer analgesic properties by modulating pain pathways through cannabinoid receptor activation.

- Neurological Disorders : Its interaction with cannabinoid receptors suggests potential applications in treating conditions such as multiple sclerosis and epilepsy.

Antitumor Activity

Studies have shown that certain pyrrole derivatives exhibit significant antitumor activity. While specific research on JWH-146's direct antitumor effects is limited, its structural relatives have been documented to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research indicates that cannabinoids can provide neuroprotective benefits. JWH-146 may contribute to this field by protecting neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Safety Profile

The safety profile of JWH-146 has been evaluated in various studies. It has been classified under controlled substances in several jurisdictions due to its psychoactive effects. Toxicological assessments have indicated potential risks associated with its use, including:

- Acute Toxicity : Studies have shown that synthetic cannabinoids can lead to severe adverse effects, including cardiovascular issues and psychological disturbances.

- Chronic Effects : Long-term exposure may result in dependence and withdrawal symptoms similar to those observed with other cannabinoids.

Environmental Toxicology

As synthetic cannabinoids enter the environment through various channels, their ecological impact is being studied. Research is focused on understanding how these compounds affect non-target species and ecosystems .

Insecticidal Properties

Recent studies have highlighted the potential of pyrrole derivatives as insecticides. While direct research on JWH-146's insecticidal properties is limited, related compounds have demonstrated effectiveness against agricultural pests such as Spodoptera littoralis, showcasing a promising avenue for pest control strategies .

Agrochemical Development

The structural characteristics of JWH-146 make it a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact.

Wirkmechanismus

JWH 146 entfaltet seine Wirkungen durch Bindung an die Cannabinoidrezeptoren CB1 und CB2. Es hat eine höhere Affinität zum CB1-Rezeptor, der hauptsächlich im zentralen Nervensystem vorkommt . Nach der Bindung aktiviert JWH 146 diese Rezeptoren, was zu einer Kaskade intrazellulärer Ereignisse führt, die die Neurotransmitterfreisetzung und andere zelluläre Prozesse modulieren .

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Length Variations

Compound: 1-Naphthyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS: 914458-19-8)

- Structural Difference : The pentyl chain (5 carbons) replaces the heptyl chain (7 carbons) at the pyrrole’s 1-position.

- Shorter alkyl chains may decrease membrane permeability but reduce metabolic instability associated with long hydrophobic tails. Crystallography studies (e.g., using SHELX ) might reveal differences in packing efficiency due to chain length.

Substituent Position and Ketone Modifications

Compound: 1-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS: 13219-97-1)

- Structural Differences: A methyl group at the 2-position instead of the 1-heptyl chain. Ethanone (acetyl) group replaces naphthalenylmethanone.

- Implications: The smaller ethanone group reduces steric hindrance and aromatic interactions, likely diminishing binding affinity in biological targets. Methyl substitution at the 2-position alters electronic effects on the pyrrole ring, as evidenced by NMR chemical shift variations in analogous compounds (e.g., region-specific shifts in ).

Complex Heterocyclic Analogs

Compound: WIN55212-2 [(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone]

- Structural Differences :

- Pyrrole ring fused into a benzoxazin scaffold.

- Morpholinylmethyl group introduces polarity and hydrogen-bonding capability.

- Implications :

- Enhanced structural rigidity and diversified pharmacophore interactions compared to the target compound.

- The morpholine moiety may improve solubility and target selectivity in pharmacological contexts.

Physicochemical and Spectroscopic Comparisons

Key Property Table

NMR Profile Analysis

As demonstrated in , substituent changes in pyrrole derivatives significantly alter NMR chemical shifts. For example:

- Region A (positions 39–44): Aromatic protons in the naphthalenylmethanone group may show upfield/downfield shifts depending on electronic effects from alkyl chain length.

- Region B (positions 29–36) : Protons near the pyrrole nitrogen are sensitive to alkyl substituents; a heptyl chain could induce greater deshielding compared to shorter chains .

Implications of Structural Variations

- Lipophilicity and Bioavailability : Longer alkyl chains (heptyl vs. pentyl) increase logP, favoring passive diffusion but risking promiscuous binding or toxicity.

- Aromatic Interactions: The naphthalenylmethanone group enhances binding to aromatic residues in proteins, whereas ethanone analogs lack this capability .

- Synthetic Complexity : WIN55212-2’s benzoxazin scaffold requires more intricate synthesis than simpler pyrrole derivatives, impacting scalability .

Biologische Aktivität

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, commonly known as JWH-146, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors CB1 and CB2, which are pivotal in the endocannabinoid system.

- Molecular Formula : C28H29NO

- Molar Mass : 395.546 g/mol

- IUPAC Name : (1-heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

JWH-146 acts primarily as an agonist for the cannabinoid receptors:

- CB1 Receptor Affinity : K_i = 21 ± 2 nM

- CB2 Receptor Affinity : K_i = 62 ± 5 nM

This indicates a moderate selectivity (~2.9 times) for the CB1 receptor over the CB2 receptor, suggesting its potential psychoactive effects due to the role of CB1 in mediating central nervous system functions .

Biological Activity and Effects

The biological activity of JWH-146 has been studied in various contexts, particularly in relation to its potential therapeutic applications and psychoactive effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Psychoactivity | Agonist at CB1 receptors, leading to effects similar to THC. |

| Anti-inflammatory | Potential modulation of inflammatory responses via CB2 activation. |

| Analgesic | May provide pain relief through cannabinoid receptor pathways. |

Case Studies and Research Findings

Case Study 1: Psychoactive Effects

A study conducted on the psychoactive profile of synthetic cannabinoids revealed that JWH-146 produced effects comparable to THC, including alterations in mood and perception. Participants reported increased euphoria and relaxation, alongside potential side effects such as anxiety and paranoia .

Case Study 2: Anti-inflammatory Properties

Research examining the anti-inflammatory properties of cannabinoids highlighted JWH-146's ability to modulate immune responses. In vitro studies demonstrated that JWH-146 could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 3: Pain Management

In a controlled environment, JWH-146 was tested for its analgesic properties. Results indicated that it effectively reduced pain responses in animal models, suggesting a mechanism involving both CB1 and CB2 receptor activation. This positions JWH-146 as a candidate for further exploration in pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

- Cyclocondensation : Reacting substituted pyrrole precursors with naphthoyl derivatives under reflux conditions (e.g., xylene at 120–140°C for 24–30 hours) using catalysts like chloranil .

- Purification : Post-reaction, the crude product is treated with 5% NaOH to remove acidic byproducts, followed by recrystallization from methanol or ethanol to achieve >95% purity .

Q. How is the structural integrity of the compound verified experimentally?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

- Spectroscopic Validation : Combine H/C NMR to confirm substituent positions (e.g., heptyl chain at N1, phenyl at C5) and FT-IR to identify carbonyl (C=O) stretching vibrations (~1680 cm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Based on GHS classification (similar to structurally related compounds), use PPE (gloves, goggles) to avoid dermal/ocular exposure (H315, H319). Ensure fume hoods for airborne particulate control (H335) .

- Waste Management : Neutralize acidic byproducts before disposal and store waste in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation time). For example, discrepancies in antiproliferative activity may arise from differences in ATP concentration in kinase assays .

- Structure-Activity Relationship (SAR) Analysis : Compare analog libraries to isolate substituent effects (e.g., nitro vs. methoxy groups on the pyrrole ring) using molecular docking (e.g., AutoDock Vina) .

Q. What strategies optimize the compound’s synthetic yield and purity for scale-up studies?

- Methodological Answer :

- Catalyst Screening : Test alternatives to chloranil (e.g., DDQ or iodine) to improve cyclization efficiency .

- Process Analytical Technology (PAT) : Implement inline FT-IR or HPLC monitoring to track reaction progression and terminate at peak yield .

- Crystallization Optimization : Use solvent mixtures (e.g., methanol:acetone) to enhance crystal habit and reduce solvent inclusion .

Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-311+G(d,p) basis sets is recommended .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior during biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.